REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[N:9]2)=[CH:6][CH:7]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([Br:15])[C:10]([CH3:14])=[N:9]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)N1N=C(C=C1C)C
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Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling the precipitate
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Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1N=NC(=CC1)N1N=C(C(=C1C)Br)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |